Eliminate odor and volatility issues of chloromethyl methyl sulfide in thiomethylation. Chloromethyl phenyl sulfide delivers controlled electrophilicity for selective α-methylene lactone synthesis and HWE olefination.
Purity: ≥98% (HPLC). Ships at ambient temperature. In stock for immediate global dispatch.
Chloromethyl phenyl sulfide (CAS 7205-91-6) is a versatile bifunctional alkylating agent and electrophilic building block widely utilized in advanced organic synthesis and pharmaceutical manufacturing. Characterized by the presence of a reactive alpha-chloro ether analog structure and a phenylthio linkage, it serves as a premier reagent for introducing the phenylthiomethyl (PhSCH2-) moiety into diverse molecular scaffolds. In industrial and advanced laboratory settings, it is primarily procured as a highly stable precursor for Horner-Wadsworth-Emmons olefination reagents, a precise thiomethylating agent for O-silylated enolates, and a critical intermediate in the synthesis of specialized protecting groups and prodrugs. Its core procurement value lies in its unique balance of controlled electrophilic reactivity and the downstream manipulability of the phenylthio group, which can be readily oxidized to a sulfone, subjected to Pummerer rearrangements, or cleaved via radical desulfurization with significantly greater efficiency than simpler alkylthio analogs.
Substituting chloromethyl phenyl sulfide with its closest in-class analog, chloromethyl methyl sulfide, or with simpler bis-alkylating agents fundamentally alters processability, worker safety, and downstream synthetic utility. The methylthio analog is notoriously volatile and possesses a severe, highly penetrating foul odor, complicating large-scale handling and requiring stringent, costly containment protocols. Furthermore, the methylthio group exhibits significantly lower reactivity towards radical-mediated desulfurization and different solvolytic stability, leading to unpredictable degradation during aqueous workups. Substitution with generic bis-alkylating agents (such as bromochloromethane) introduces severe regulatory compliance issues due to ozone-depleting properties, while failing entirely to provide the sulfur-stabilized carbanion chemistry enabled by the phenylthio moiety. Consequently, for synthetic pathways requiring subsequent sulfone formation, stereoselective glycoside activation, or highly controlled alkylation kinetics, chloromethyl phenyl sulfide is strictly non-interchangeable. [1]
Alters nucleophilic substitution rates relative to alkyl chloromethyl sulfides, impacting reaction kinetics and synthetic outcomes.
Aryl sulfide hydrolyzes more slowly than alkyl analogs; substituting may increase decomposition in protic environments.
During aqueous workups and biphasic reactions, the hydrolytic stability of the alkylating agent is critical to minimizing reagent degradation and maximizing target yield. Kinetic studies demonstrate that chloromethyl phenyl sulfide undergoes solvolysis at a rate approximately 200 times slower than its direct analog, chloromethyl methyl sulfide. This attenuated reactivity is attributed to the electron-donating effect of the phenyl ring, which stabilizes the ground state and reduces the electrophilicity of the intermediate, providing a wider process window and greater control over alkylation kinetics without runaway hydrolysis. [1]
| Evidence Dimension | Solvolysis rate in 5 M water/dioxane (25 °C) |
| Target Compound Data | ~200-fold slower hydrolysis rate |
| Comparator Or Baseline | Chloromethyl methyl sulfide (CH3SCH2Cl) |
| Quantified Difference | 200x reduction in solvolysis rate |
| Conditions | 5 M water in dioxane at 25 °C |
The significantly lower hydrolysis rate prevents rapid reagent degradation during aqueous handling, ensuring higher effective reagent concentrations and reproducible alkylation yields.
The physical properties of sulfur-containing alkylating agents dictate the engineering controls required for their use in manufacturing. Chloromethyl phenyl sulfide exhibits a boiling point of 106-107 °C at 11 mmHg, whereas its primary comparator, chloromethyl methyl sulfide, boils at 105 °C at standard atmospheric pressure (760 mmHg). This massive difference in vapor pressure means the phenyl derivative is significantly less volatile at room temperature. Consequently, it presents a drastically reduced inhalation hazard and a far more manageable odor profile, lowering the overhead costs associated with specialized ventilation and containment during pilot-scale operations.
| Evidence Dimension | Boiling point / Vapor pressure |
| Target Compound Data | bp 106-107 °C at 11 mmHg |
| Comparator Or Baseline | Chloromethyl methyl sulfide (bp 105 °C at 760 mmHg) |
| Quantified Difference | ~70-fold difference in pressure at comparable distillation temperatures |
| Conditions | Standard laboratory and pilot-scale handling conditions |
Lower volatility directly translates to improved worker safety, reduced evaporative material losses, and lower infrastructure costs for odor containment during scale-up.
When the thiomethyl group is utilized as a temporary directing or protecting group, its facile downstream removal is a key procurement criterion. Competition experiments evaluating the reactivity of various sulfides towards SH2 attack by tributyltin radicals reveal a distinct hierarchy. The phenylthio (PhS) group derived from chloromethyl phenyl sulfide exhibits substantially higher radical reactivity compared to the methylthio (MeS) group derived from chloromethyl methyl sulfide (reactivity order: PhS > p-MeC6H4S > MeS). This ensures that downstream radical-mediated desulfurization proceeds with higher efficiency. [1]
| Evidence Dimension | Relative reactivity towards SH2 attack by tributyltin radicals |
| Target Compound Data | High radical cleavage efficiency (PhS group) |
| Comparator Or Baseline | Chloromethyl methyl sulfide (MeS group) |
| Quantified Difference | PhS > p-MeC6H4S > MeS in radical attack hierarchy |
| Conditions | Competition experiments with tributyltin radicals |
Enables efficient and mild removal of the sulfur moiety in multi-step syntheses, reducing the need for harsh cleavage conditions that could damage sensitive functional groups.
Chloromethyl phenyl sulfide serves as an optimal electrophile for the synthesis of Horner-Wadsworth-Emmons (HWE) reagents via the Arbuzov reaction. Standardized synthetic procedures demonstrate that the reaction of chloromethyl phenyl sulfide with triethyl phosphite proceeds smoothly at elevated temperatures to yield diethyl[(phenylthio)methyl]phosphonate in 91% yield on an 80+ gram scale. The resulting phenylthio-stabilized phosphonate can be readily oxidized to the corresponding sulfone, providing a highly crystalline, robust intermediate for E-selective olefination reactions that outperforms standard alkyl halide baselines. [1]
| Evidence Dimension | Isolated yield of diethyl [(phenylthio)methyl]phosphonate |
| Target Compound Data | 91% yield (82.2 g scale) |
| Comparator Or Baseline | Standard alkyl halide Arbuzov baselines (typically 70-85%) |
| Quantified Difference | >90% isolated yield on decagram scale |
| Conditions | Neat reaction with triethyl phosphite at 130-160 °C, followed by fractional distillation |
High-yielding, highly scalable conversion into phosphonate reagents makes this compound a cost-effective precursor for industrial olefination pathways.
Chloromethyl phenyl sulfide is the reagent of choice for the precise thiomethylation of O-silylated lactone and ester enolates. The resulting intermediates are critical for the synthesis of α-methylene lactones and esters, a structural motif prevalent in numerous bioactive natural products and pharmaceutical agents. Its controlled hydrolytic stability and reactivity profile prevents over-alkylation, making it superior to more aggressive methylthio analogs in complex total synthesis.
In industrial olefination pathways, this compound is utilized to synthesize diethyl [(phenylthio)methyl]phosphonate via the Arbuzov reaction. Subsequent oxidation yields the sulfone derivative, which is a highly robust, crystalline intermediate used for highly (E)-selective C-C bond formations. The scalability of this route relies heavily on the thermal stability, low volatility, and high-yielding nature of the initial chloromethyl phenyl sulfide alkylation step. [1]
In medicinal chemistry, the compound is employed to generate phenylthiomethyl glycosides. These specialized synthons undergo highly stereoselective activation (e.g., with N-iodosuccinimide and triflic acid) to form azidomethyl or acetal glycosides. This pathway is essential for developing glycosyloxymethyl-prodrugs with improved oral bioavailability, where the phenylthio group acts as a superior leaving/activating group compared to standard methylthio or simple alkyl ethers. [2]
Irritant